Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazolotriazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Thiazolotriazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazolotriazole core is replaced by the dimethoxyphenyl moiety.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized separately and then coupled to the thiazolotriazole-dimethoxyphenyl intermediate through a condensation reaction.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the thiazolotriazole ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The aromatic dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional ketone or aldehyde functionalities.
Reduction: Reduced forms with alcohol groups replacing ester functionalities.
Substitution: Functionalized aromatic rings with various substituents like halogens or nitro groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of novel polymers or as a building block for complex molecular architectures.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Pharmaceuticals: Development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the dimethoxyphenyl group but lacks the thiazolotriazole and piperidine rings.
1-(3,4-Dimethoxyphenyl)-2-(1,2,4-triazol-3-yl)ethanone: Contains the triazole ring and dimethoxyphenyl group but differs in the overall structure.
Uniqueness
Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a thiazolotriazole moiety, and a dimethoxyphenyl group, which confer distinct chemical properties and potential biological activities not found in simpler analogs.
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-20(27)13-7-9-24(10-8-13)17(14-5-6-15(28-2)16(11-14)29-3)18-19(26)25-21(31-18)22-12-23-25/h5-6,11-13,17,26H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAXUANDDFVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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